Direct Binding Affinity (KD) to ID2 Protein vs. Screening Hits
AK-778-XXMU demonstrates a specific and high-affinity interaction with the ID2 protein, quantified by an SPR assay. This is a key differentiator from other virtual screening hits that were not characterized for direct target engagement [1].
| Evidence Dimension | Binding Affinity (KD) to ID2 Protein |
|---|---|
| Target Compound Data | 129 nM |
| Comparator Or Baseline | Other virtual screening hits (e.g., AK-778/43465022, AK-778/43420895) |
| Quantified Difference | Target compound has a confirmed, low-nanomolar KD value. Binding affinity data for the comparators was not reported in the primary screening publication. |
| Conditions | Surface Plasmon Resonance (SPR) assay |
Why This Matters
Confirmation of direct, high-affinity binding to the intended target is a critical quality control parameter for ensuring experimental reproducibility and interpreting downstream cellular and in vivo results.
- [1] Zhong, G., et al. (2021). Discovery of novel ID2 antagonists from pharmacophore-based virtual screening as potential therapeutics for glioma. Bioorganic & Medicinal Chemistry, 46, 116350. View Source
